molecular formula C26H18N2O2 B3498859 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole

2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole

Cat. No. B3498859
M. Wt: 390.4 g/mol
InChI Key: FUOXDNWWXCMIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole, also known as BNPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BNPI is a heterocyclic compound that contains both imidazole and benzodioxole moieties. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole is not yet fully understood. However, it has been proposed that 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been suggested that 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole may interact with specific protein targets, leading to its biological effects.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been found to inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells. Moreover, 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole is its potent biological activity against various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. However, one of the limitations of 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole. One of the areas of interest is the elucidation of its mechanism of action. Further studies are needed to identify the specific protein targets of 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole and to understand how it modulates various signaling pathways. Another area of interest is the development of new derivatives of 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole with improved solubility and potency. Moreover, the potential applications of 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole in the treatment of various diseases, including cancer and viral infections, need to be further explored.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been found to have anti-viral activity against several viruses, including HIV-1 and hepatitis C virus.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-naphthalen-1-yl-4-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2/c1-2-8-18(9-3-1)24-25(21-12-6-10-17-7-4-5-11-20(17)21)28-26(27-24)19-13-14-22-23(15-19)30-16-29-22/h1-15H,16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOXDNWWXCMIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=C(N3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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